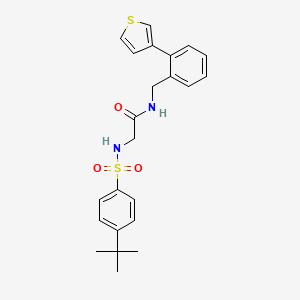
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O3S2 and its molecular weight is 442.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Applications
- Sulfonamides, such as those incorporating tert-butyl phenylsulfonamido groups, have been utilized in stereoselective syntheses, demonstrating significant utility in organic chemistry. For instance, studies have shown the effective use of sulfone derivatives in Julia–Kocienski olefination reactions to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This underscores the potential of sulfonamide derivatives in the synthesis of complex organic molecules (Alonso et al., 2008).
Antimalarial and Antiviral Research
- Sulfonamide compounds have been explored for their antimalarial and antiviral (including COVID-19) properties. A study highlighted the synthesis of sulfonamide derivatives showing significant antimalarial activity, with some compounds also showing promise against SARS-CoV-2 through molecular docking studies. This indicates the potential of sulfonamide derivatives in developing therapeutics against infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Applications
- The synthesis of novel sulfonamide derivatives has demonstrated antimicrobial potential, with various synthesized compounds displaying good antimicrobial activity. This research area highlights the applicability of sulfonamide derivatives in creating new antimicrobial agents to combat resistant microbial strains (Fahim & Ismael, 2019).
Catalysis and Organic Transformations
- Sulfonamides, including tert-butyl phenylsulfonamido derivatives, are involved in catalytic processes and organic transformations. For instance, their use in rhodium-catalyzed enantioselective additions points to their role in synthesizing chirally pure compounds, essential for pharmaceutical applications (Storgaard & Ellman, 2009).
Synthesis of Heterocycles and Drug Candidates
- Research on sulfonamide derivatives has extended to the synthesis of heterocyclic compounds with potential as drug candidates. These studies include the development of compounds bearing a sulfonamide moiety for various pharmacological activities, underscoring the versatility of sulfonamides in medicinal chemistry (Darwish et al., 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, by binding to them. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors. The compound may have potential therapeutic effects in conditions such as pain, inflammation, and neurological disorders, given the role of cannabinoid receptors in these conditions .
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-23(2,3)19-8-10-20(11-9-19)30(27,28)25-15-22(26)24-14-17-6-4-5-7-21(17)18-12-13-29-16-18/h4-13,16,25H,14-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPRISFBSEVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


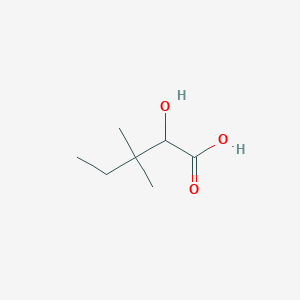
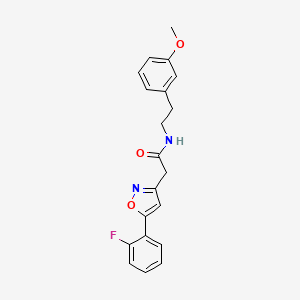
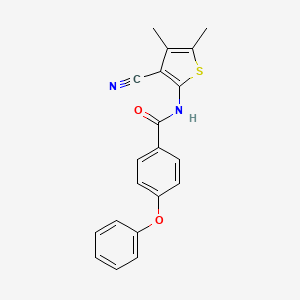
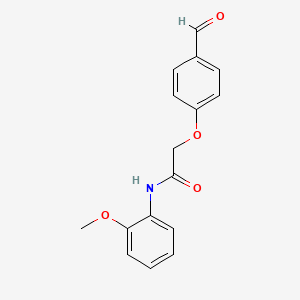
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2470768.png)
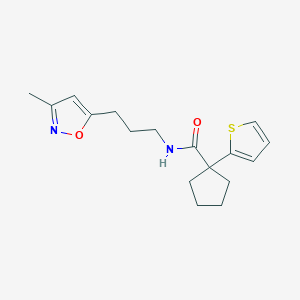
![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2470775.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)
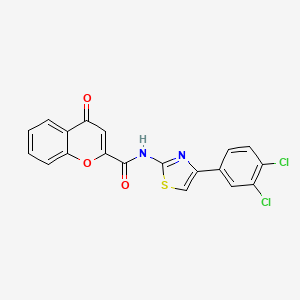
![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
